molecular formula C18H22N2O3 B2630495 methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448059-47-9

methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2630495
CAS No.: 1448059-47-9
M. Wt: 314.385
InChI Key: JVVJHTLECQKRHH-UHFFFAOYSA-N
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Description

Methyl 7-(cyclohex-3-ene-1-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Methyl 7-(cyclohex-3-enecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound involved in various synthetic and structural studies. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the compound , were synthesized from 3-amino-5,5-dimethylcyclohex-2-enone reactions with the methyl esters of acyl(aroyl)pyruvic acids. The structure of these compounds was established through X-ray structural analysis, showcasing their importance in exploring structural configurations and chemical properties (Rudenko et al., 2013).

Enamine Chemistry

Enamine chemistry plays a crucial role in the synthesis of various derivatives, including α,β-unsaturated aldehydes. Cyclohexanone derivatives were transformed into enaminones, which upon reduction, yielded compounds with significant structural diversity. Such studies contribute to understanding the reactivity and application of enaminones in synthesizing complex molecules (Carlsson & Lawesson, 1982).

Anticonvulsant Properties

The crystal structures of certain anticonvulsant enaminones, including derivatives of the compound of interest, have been determined, revealing their potential therapeutic applications. These compounds exhibit sofa conformations, and their molecular arrangements suggest potential efficacy in anticonvulsant therapy, highlighting their relevance in medicinal chemistry (Kubicki et al., 2000).

Antihelminthic and Insecticidal Activity

Cyclocondensation reactions involving derivatives of the compound have led to the synthesis of novel ethanoic acid amides. These compounds have been tested for their antihelminthic and insecticidal activities, showing promising results against various parasites and insects. Such studies illustrate the compound's potential in developing new antihelminthic and insecticidal agents (Surikova et al., 2017).

Antibacterial Agents

Research into substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, structurally related to the compound , has demonstrated significant antibacterial activity. These studies contribute to the development of new antibacterial agents, addressing the ongoing need for effective treatments against resistant bacterial strains (Miyamoto et al., 1990).

Properties

IUPAC Name

methyl 7-(cyclohex-3-ene-1-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-18(22)20-10-9-13-7-8-16(11-15(13)12-20)19-17(21)14-5-3-2-4-6-14/h2-3,7-8,11,14H,4-6,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVJHTLECQKRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.